2-Azido-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline
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Overview
Description
Synthesis Analysis
The synthesis of imidazo[4,5-f]quinoxaline derivatives, including 2-Azido-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline, often involves complex organic reactions. For instance, the synthesis of related pyrido[1′,2′:1,2]imidazo[4,5-b]quinoxaline derivatives from 2-amino-3-chloroquinoxaline and pyridines indicates a method that could potentially be adapted for 2-Azido-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline (Tomoda, Saito, & Shiraishi, 1990).
Molecular Structure Analysis
The molecular structure of imidazo[4,5-f]quinoxaline derivatives has been a subject of study to understand their chemical behavior and potential applications. These compounds exhibit intense fluorescence, suggesting their potential use in materials science and biological imaging applications (Tomoda, Saito, & Shiraishi, 1990).
Chemical Reactions and Properties
2-Azido-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline undergoes various chemical reactions due to the presence of the azido group and the quinoxaline core. Copper-catalyzed domino reactions have been developed for synthesizing imidazo[4,5-f]quinoxaline derivatives, showcasing the versatility and reactivity of these compounds (Yang et al., 2014).
Physical Properties Analysis
The physical properties of imidazo[4,5-f]quinoxaline derivatives, such as solubility, melting point, and fluorescence, are influenced by their molecular structure. These properties are crucial for determining the compound's applications in materials science and organic electronics.
Chemical Properties Analysis
The chemical properties, including reactivity with other substances, stability under various conditions, and potential for undergoing substitution reactions, are key areas of study. For example, the synthesis and biological evaluation of triazolo and imidazo quinolines highlight the importance of these compounds in medicinal chemistry and their potential antimicrobial and antitumor activities (Carta et al., 2003).
Scientific Research Applications
Quinoxaline Derivatives in Scientific Research
Quinoxaline derivatives are a class of nitrogen-containing heterocycles known for their wide range of applications in medicinal chemistry and material science. These compounds are interesting due to their electronic properties and potential biological activities.
Biological Significance : Quinoxaline and its derivatives exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties. For example, some quinoxaline derivatives have been investigated for their antitumoral properties, showing promise as catalysts' ligands in various reactions (Aastha Pareek and Dharma Kishor, 2015). This highlights the potential of quinoxaline derivatives in the development of new therapeutic agents.
Chemical and Physical Properties : The structural diversity of quinoxaline derivatives allows for their use in a wide range of chemical applications, including as dyes and in the development of organic semiconductors. Their electronic properties make them suitable for applications in optoelectronic devices, such as sensors and light-emitting diodes (LEDs).
Environmental and Industrial Applications : Due to their stable chemical structure, quinoxaline derivatives are also explored for environmental and industrial applications. This includes their use as corrosion inhibitors, which is critical for protecting metals and alloys in various industries (C. Verma, M. Quraishi, E. Ebenso, 2020).
Safety And Hazards
While specific safety and hazard information for 2-Azido-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline was not found, it’s known that 2-amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline, a related compound, is a mutagenic and carcinogenic heterocyclic amine . Always handle chemicals with appropriate safety measures.
Future Directions
properties
IUPAC Name |
2-azido-3,4,8-trimethylimidazo[4,5-f]quinoxaline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N7/c1-6-4-8-9(15-7(2)5-14-8)10-11(6)19(3)12(16-10)17-18-13/h4-5H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APCQHYAQHVJZMQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=C(N=C2C3=C1N(C(=N3)N=[N+]=[N-])C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40399263 |
Source
|
Record name | 2-Azido-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40399263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azido-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline | |
CAS RN |
210100-58-6 |
Source
|
Record name | 2-Azido-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40399263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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